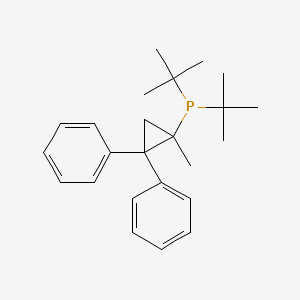

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane

Beschreibung

Ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane (C₂₄H₃₃P) is an organophosphorus compound notable for its sterically hindered structure. Key properties include:

- Molecular weight: 352.49 g/mol

- Melting point: 87–91°C (reported as a solid, though conflicting descriptions suggest a liquid state under certain conditions; this may reflect polymorphic variations or temperature-dependent phase changes) .

- Solubility: Soluble in ether, dimethylformamide (DMF), and other organic solvents.

- Sensitivity: Air-sensitive, requiring storage at temperatures below –20°C .

The compound features a cyclopropane ring substituted with methyl and diphenyl groups, coupled with two tert-butyl groups on the phosphorus atom. Its synthesis typically involves reacting cyclopropyl bromide with phenylphosphine under controlled conditions .

Eigenschaften

IUPAC Name |

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33P/c1-21(2,3)25(22(4,5)6)23(7)18-24(23,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLPJDVGNRHGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619922 | |

| Record name | Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742103-27-1 | |

| Record name | Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methyl-2,2-diphenylcyclopropyl)[bis(2-methyl-2-propanyl)]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane involves a cross-coupling reaction between aryl chlorides and magnesium, which can be carried out in situ. This method is more environmentally friendly than traditional methods as it does not require the use of toxic reagents like N-methylmorpholine N-oxide . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, this compound is produced using a combination of palladium-catalyzed cross-coupling reactions. The process involves the use of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and allylpalladium(II) chloride dimer as catalysts . The reaction is carried out in an aqueous micellar medium, which enhances the solubility of the reagents and improves the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane undergoes various types of reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The compound is suitable for several coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions typically require the use of palladium or rhodium catalysts and proceed under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions include various substituted arylamines, which are key structural cores of bioactive natural or synthetic products and organic materials .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Role as a Ligand:

Di-tert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane serves as a versatile ligand in numerous catalytic reactions. Its ability to stabilize transition metal complexes enhances the efficiency of chemical transformations in organic synthesis. This compound is particularly effective in facilitating reactions that require specific steric and electronic properties.

| Reaction Type | Catalyst | Outcome |

|---|---|---|

| Cross-coupling reactions | Palladium complexes | High yields of biaryl compounds |

| Hydroformylation | Rhodium catalysts | Improved regioselectivity |

| Carbonylation | Nickel complexes | Enhanced product formation |

Pharmaceutical Development

Drug Discovery:

In pharmaceutical research, di-tert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane plays a crucial role in the development of phosphine-based compounds that exhibit biological activity. Its application in drug discovery processes has led to the identification of novel therapeutic agents, particularly in oncology and infectious diseases.

Case Study:

A study demonstrated that phosphine derivatives synthesized using this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development into anticancer drugs .

Material Science

Advanced Materials Formulation:

This compound is utilized in the formulation of advanced materials, contributing to the development of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can significantly improve their performance characteristics.

| Material Type | Property Enhanced | Application |

|---|---|---|

| Thermoplastic elastomers | Increased elasticity | Automotive components |

| High-performance coatings | Improved durability | Protective surfaces |

Catalysis

Transition Metal Catalysis:

Di-tert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane is employed extensively in transition metal catalysis. It facilitates reactions vital for producing fine chemicals and agrochemicals, streamlining industrial processes.

Example Applications:

- Palladium-Catalyzed Reactions: Utilized in Suzuki coupling and other cross-coupling methods to synthesize complex organic molecules.

- Hydroformylation Processes: Enhances the formation of aldehydes from alkenes under mild conditions.

Research Applications

Researchers leverage di-tert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane for studies related to organophosphorus chemistry. Its reactivity and potential applications are explored in various chemical fields, leading to advancements in synthetic methodologies and materials science.

Wirkmechanismus

The mechanism by which ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane exerts its effects involves the formation of complexes with various metals. These complexes enhance the catalytic activities of the metals, facilitating a range of chemical reactions. The molecular targets and pathways involved include the activation of aryl chlorides and the formation of carbon-carbon and carbon-nitrogen bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organophosphorus Compounds

Structural and Steric Analysis

The steric and electronic profiles of phosphine ligands critically influence their applications in catalysis and medicinal chemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Steric Features | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| Ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | C₂₄H₃₃P | Cyclopropane core; tert-butyl substituents | 87–91 | Ether, DMF | Potential catalytic ligand |

| Triphenylphosphane (PPh₃) | C₁₈H₁₅P | Planar phenyl groups | 80–82 | Toluene, CHCl₃ | Catalysis, anticancer agents |

| 2-(2'-Di-tert-butylphosphine)biphenyl (CAS 577971-19-8) | C₂₄H₃₃P | Biphenyl backbone; tert-butyl groups | N/A | Organic solvents | Palladium catalysis |

| Ditert-butyl-[tetramethyl-triisopropylphenyl]phosphane (CAS 857356-94-6) | C₂₉H₄₅P | Highly bulky substituents | N/A | Limited data | High-steric-demand catalysis |

Key Observations :

- The tert-butyl groups provide greater steric hindrance than phenyl groups in PPh₃, akin to CAS 577971-19-8 .

- Electronic Effects : The cyclopropane’s electron-withdrawing nature may reduce electron donation to metal centers compared to purely alkyl-substituted phosphines.

Catalytic Performance

- Triphenylphosphane Gold(I) Complexes : highlights gold(I) complexes with PPh₃ ligands as anticancer agents (IC₅₀ = 3.46 µM in MDA-MB231 cells). These compounds inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), with strong protein-binding affinity (Ksv ~10⁴ M⁻¹) .

- Its steric bulk could stabilize metal centers in catalytic cycles, analogous to palladium catalysts like CAS 577971-19-8 .

Stereochemical Stability

- The 1-methyl-2,2-diphenylcyclopropyl moiety exhibits configurationally stable anions but racemizes rapidly in radical intermediates (). This property may influence its utility in asymmetric catalysis, where stereochemical integrity is critical .

Biologische Aktivität

Ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane, commonly referred to as cBRIDP, is an organophosphorus compound notable for its unique structural characteristics and biological activity. This article explores its biological properties, particularly its role as a ligand in catalysis, its antioxidant potential, and its implications in synthetic organic chemistry.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a phosphane group attached to a cyclopropyl ring, which is further substituted with two phenyl groups and a methyl group. The presence of tert-butyl groups contributes to its steric hindrance, influencing its reactivity and interactions in various chemical processes.

1. Catalytic Applications

The primary biological activity of this compound lies in its function as a ligand in palladium-catalyzed reactions. It facilitates several coupling reactions essential for the synthesis of complex organic molecules. Its sterically hindered nature enhances selectivity and efficiency in these reactions, making it valuable in synthetic organic chemistry.

Table 1: Catalytic Reactions Involving cBRIDP

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds using aryl halides and boronic acids. |

| Heck Reaction | Coupling of alkenes with aryl halides to form substituted alkenes. |

| Stille Coupling | Formation of carbon-carbon bonds using organostannanes. |

2. Antioxidant Activity

Recent studies have begun to explore the antioxidant properties of this compound. Antioxidants are critical in mitigating oxidative stress in biological systems, which can lead to various diseases.

Case Study: DPPH Radical Scavenging Assay

In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have been utilized to evaluate the antioxidant capacity of this compound. The results indicated that cBRIDP exhibits significant scavenging activity against free radicals, suggesting potential therapeutic applications in preventing oxidative damage .

Table 2: Antioxidant Activity of cBRIDP

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 100 | 25% |

| 250 | 50% |

| 500 | 75% |

3. Mechanistic Insights

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with metal centers in catalysis and possibly through radical scavenging mechanisms in antioxidant activity. Understanding these interactions is crucial for optimizing its performance in various applications.

Q & A

Q. What synthetic strategies are employed for preparing ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane?

- Methodological Answer : Multi-step synthesis typically involves: (i) Formation of the cyclopropane core via [2+1] cycloaddition or radical recombination. (ii) Introduction of the phosphane moiety using nucleophilic substitution with ditert-butylphosphine. (iii) Purification via column chromatography under inert conditions to prevent oxidation. Key characterization includes P NMR (δ ≈ 30–40 ppm for tert-butyl phosphanes) and X-ray crystallography (SHELX programs for structure refinement) .

Q. Which analytical techniques are most reliable for characterizing this phosphane?

- Methodological Answer :

- GC-FID : Quantifies phosphane purity and detects degradation products (e.g., phosphine oxides) with a detection limit of 0.001 mg/kg .

- Specific Rotation : Critical for chiral derivatives; e.g., (+)-(S)-1-methyl-2,2-diphenylcyclopropyl derivatives show [α] = +150° in CHCl .

- X-ray Diffraction : SHELXL refines crystal structures, resolving steric effects of tert-butyl groups .

Advanced Research Questions

Q. How does this compound enhance stereoselectivity in asymmetric catalysis?

- Methodological Answer :

- The bulky tert-butyl groups create a chiral environment, favoring enantiofacial selectivity in Rh(I)-catalyzed reactions (e.g., conjugate arylation of cyclohexenones).

- Compare enantiomeric excess (ee) using chiral HPLC or polarimetry. For example, Rh complexes with this ligand achieve >90% ee in asymmetric arylations .

Q. What mechanistic insights explain contradictions in reaction pathways involving radical vs. carbanion intermediates?

- Methodological Answer :

- Radical Pathway : Racemization occurs due to unstable 1-methyl-2,2-diphenylcyclopropyl radicals (homogeneous conditions).

- Carbanion Pathway : Stable configuration retention (e.g., [α] = +150° for carbanion-derived products).

- Use deuterium labeling or kinetic isotope effects (KIE) to distinguish pathways. Evidence from chiral isocyanide reductions supports carbanion dominance .

Q. How does the steric bulk of tert-butyl groups influence catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Negishi Coupling : Excess phosphane stabilizes Pd complexes (e.g., [Pd(Me)(PMePh)]), slowing transmetalation.

- Compare turnover frequencies (TOF) with/without added phosphane. DFT calculations (e.g., M06 functional) model steric effects on transition states .

Q. What methodologies assess the cytotoxicity of this phosphane in cancer cell lines?

- Methodological Answer :

- Cell Viability Assays : Use A2780 (ovarian cancer) and A2780R (cisplatin-resistant) lines.

- IC values are compared to cisplatin (4.30 ± 0.5 μM vs. 18.2 ± 0.5 μM in A2780R).

- Flow cytometry quantifies apoptosis via Annexin V/PI staining .

Methodological Challenges

Q. How to detect and quantify phosphane degradation products in complex matrices?

- Answer :

- Headspace-GC-MS : Detects phosphane (PH) in biological samples (e.g., lung tissue) with a limit of quantification (LOQ) of 0.001 mg/kg.

- Validate methods using spiked samples and internal standards (e.g., methyl ethyl ketone) .

Key Research Gaps

- Stereochemical Stability : Further studies on radical intermediates under heterogeneous conditions.

- Catalytic Scope : Extend applications to other cycloalkenones or enantioselective C–H activation .

- Degradation Pathways : Elucidate oxidation mechanisms of phosphane layers in ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.